1-(2-氨基-4-羟基苯基)乙酮

描述

“1-(2-Amino-4-hydroxyphenyl)ethanone” is a compound that has been isolated from the metabolites of Phomopsis liquidambari S47, an endophytic fungus . It has shown quorum sensing inhibitory activity against Pseudomonas aeruginosa . It is a derivative of phenol and is commonly used in organic synthesis, as a reagent in chromatography, and as a building block in the preparation of other compounds.

Synthesis Analysis

The compound “1-(2-Amino-4-hydroxyphenyl)ethanone” can be prepared by hydrolysis of 4-acetamido-2-hydroxy-acetophenone with boiling aqueous hydrochloric acid at 50% HCl or at 15% HCl . It was also identified from the crude extract of P. liquidambari S47 .

Molecular Structure Analysis

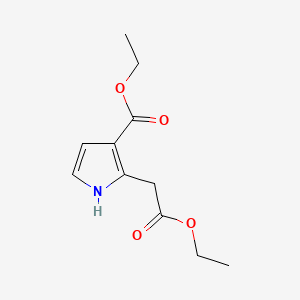

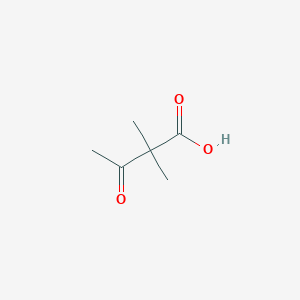

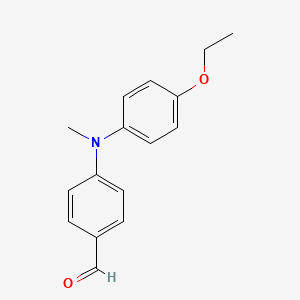

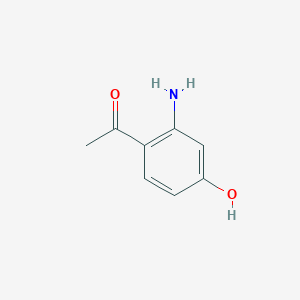

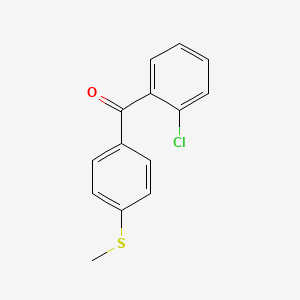

The molecular structure of “1-(2-Amino-4-hydroxyphenyl)ethanone” was drawn using ChemBioDraw 12.0 . More details about its structure can be found in the NIST Chemistry WebBook .

Chemical Reactions Analysis

The compound “1-(2-Amino-4-hydroxyphenyl)ethanone” has been found to notably suppress the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa PAO1 . More details about its chemical reactions can be found on ChemSpider .

Physical And Chemical Properties Analysis

The compound “1-(2-Amino-4-hydroxyphenyl)ethanone” has a molecular formula of CHNO, an average mass of 151.163 Da, and a monoisotopic mass of 151.063324 Da . More details about its physical and chemical properties can be found on ChemSpider .

科学研究应用

作用机制

Target of Action

The primary targets of 1-(2-Amino-4-hydroxyphenyl)ethanone, also known as AHE, are the quorum sensing (QS) receptors in Pseudomonas aeruginosa . These receptors include LasR, RhlR, and PqsR . QS is a system that bacteria use to coordinate their behavior based on population density. In P. aeruginosa, QS controls the production of virulence factors and the formation of biofilms .

Mode of Action

AHE interacts with its targets by suppressing the secretion of acyl-homoserine lactones (AHLs), which are signaling molecules in the QS system . This suppression notably reduces the production of virulence factors in P. aeruginosa . AHE also suppresses the expressions of QS-related genes , thereby disturbing the QS system .

Biochemical Pathways

The disturbance in the QS system caused by AHE results in inhibited activity of antioxidant enzymes and enhanced oxidative stress . This oxidative stress impacts the amino acid and nucleotide metabolism of P. aeruginosa .

Pharmacokinetics

The minimum inhibitory concentration (mic) of ahe againstP. aeruginosa PAO1 has been measured , indicating that AHE can inhibit the growth of this bacterium at certain concentrations.

Result of Action

The result of AHE’s action is the attenuation of the virulence of P. aeruginosa . This is due to the impacts on the amino acid and nucleotide metabolism caused by enhanced oxidative stress . The vegetable infection assay showed that the virulence of P. aeruginosa PAO1 was notably reduced .

Action Environment

The action of AHE can be influenced by environmental factors. For instance, AHE should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions can affect the stability and efficacy of AHE. Furthermore, AHE was isolated from the metabolites of Phomopsis liquidambari S47, an endophytic fungus isolated from the leaves of Punica granatum . This suggests that the production of AHE might be influenced by the environmental conditions where P. liquidambari S47 grows.

安全和危害

When handling “1-(2-Amino-4-hydroxyphenyl)ethanone”, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The compound “1-(2-Amino-4-hydroxyphenyl)ethanone” has a potential to become an antivirulence “agent” to tackle P. aeruginosa infection . It could serve as a potential pesticide to defend against A. tumefaciens . Further research is needed to explore its potential applications.

属性

IUPAC Name |

1-(2-amino-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSBOMDRAHLOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561255 | |

| Record name | 1-(2-Amino-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90033-64-0 | |

| Record name | 1-(2-Amino-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azabicyclo[3.2.1]octane](/img/structure/B1610898.png)